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Compound of Interest

Compound Name: 2-Fluoro-5-sulfamoylbenzamide

CAS No.: 1094550-78-3

Cat. No.: B1438116

Get Quote

This guide provides a detailed technical overview of the spectroscopic characteristics of 2-
Fluoro-5-sulfamoylbenzamide. While direct experimental spectra for this specific compound

are not widely published, this document synthesizes foundational spectroscopic principles and

data from analogous structures to present a robust, predictive analysis. This approach is

designed to equip researchers, scientists, and drug development professionals with the

necessary insights to identify, characterize, and utilize this compound effectively.

Introduction to 2-Fluoro-5-sulfamoylbenzamide
2-Fluoro-5-sulfamoylbenzamide belongs to a class of sulfonamide-containing aromatic

compounds. The presence of a sulfamoyl group, a primary amide, and a fluorine atom on a

benzene ring creates a unique electronic and structural environment. Such scaffolds are of

significant interest in medicinal chemistry, as the sulfamoyl moiety is a key pharmacophore in

various diuretic and antibacterial agents. The fluorine substituent can enhance metabolic

stability and binding affinity, making this compound a potentially valuable building block in drug

discovery.
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Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug

development, ensuring identity, purity, and structural integrity. This guide will detail the

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for 2-Fluoro-5-sulfamoylbenzamide and the experimental rationale for their acquisition

and interpretation.

Molecular Structure
Caption: Molecular structure of 2-Fluoro-5-sulfamoylbenzamide.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and

connectivity of hydrogen atoms in a molecule.

Predicted Spectrum Analysis
The ¹H NMR spectrum of 2-Fluoro-5-sulfamoylbenzamide is predicted to show distinct

signals for the aromatic protons and the protons of the amide and sulfonamide groups. The

chemical shifts are influenced by the electron-withdrawing effects of the fluorine, carbonyl, and

sulfonyl groups.[1]

Aromatic Protons (H-3, H-4, H-6): These three protons are in unique chemical environments

and will give rise to three separate signals in the aromatic region (typically 7.0-8.5 ppm).

H-6: This proton is ortho to both the electron-withdrawing amide and sulfamoyl groups,

leading to significant deshielding. It is expected to appear furthest downfield. Its signal will

be a doublet due to coupling with H-4 (meta coupling, small J value) and H-F (through-

space or long-range coupling).

H-4: This proton is ortho to the sulfamoyl group and meta to the amide and fluoro groups.

It will be deshielded and is expected to appear as a doublet of doublets due to coupling

with H-3 (ortho coupling, larger J value) and H-6 (meta coupling, smaller J value).

H-3: This proton is ortho to the fluoro group and meta to the amide group. The strong

electronegativity of fluorine will cause deshielding. This signal is predicted to be a doublet

of doublets due to coupling with H-4 (ortho coupling) and the adjacent fluorine atom.
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Amide Protons (-CONH₂): The two protons of the primary amide are diastereotopic and may

appear as two separate broad singlets. Their chemical shift is highly dependent on the

solvent and concentration but is typically in the range of 7.0-8.0 ppm.

Sulfonamide Protons (-SO₂NH₂): The two protons of the sulfonamide group are also

expected to produce a broad singlet, typically in the range of 6.5-7.5 ppm. The broadness of

the -NH₂ signals is due to quadrupolar relaxation and potential chemical exchange.

Experimental Protocol: Solution-State ¹H NMR
Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoro-5-sulfamoylbenzamide.[2]

Dissolve the solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, as it is excellent for dissolving polar amides) in a clean vial.[3][4]

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR

tube. Ensure the sample height is adequate for the spectrometer's detector (typically around

4-5 cm).[4]

Instrumentation:

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better

resolution).

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, relaxation

delay of 1-2 seconds).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale using

the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm). Integrate the signals to determine

the relative proton ratios.

Predicted ¹H NMR Data Summary
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.2 - 8.4 dd 1H H-6

Ortho to two

electron-

withdrawing

groups results in

strong

deshielding.

~7.8 - 8.0 dd 1H H-4

Ortho to

sulfamoyl group,

coupled to H-3

and H-6.

~7.4 - 7.6 dd 1H H-3

Ortho to fluorine,

coupled to H-4

and ¹⁹F.

~7.5 - 8.0 br s 2H -CONH₂

Typical range for

primary amide

protons; broad

due to

exchange/quadru

pole effects.

~7.0 - 7.5 br s 2H -SO₂NH₂

Typical range for

sulfonamide

protons; broad

signal.

Note: dd = doublet of doublets, br s = broad singlet. Chemical shifts are predicted for DMSO-d₆

solvent.

¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule.
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Predicted Spectrum Analysis
The ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon

atom in the molecule. The chemical shifts are influenced by the attached atoms and the overall

electronic structure of the ring.[5]

Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and will appear at

the downfield end of the spectrum, typically in the 165-170 ppm range.

Aromatic Carbons:

C-F (C-2): The carbon directly attached to the highly electronegative fluorine atom will

show a large downfield shift and will appear as a doublet due to one-bond C-F coupling.

Its predicted range is ~160-165 ppm.

C-SO₂NH₂ (C-5): The carbon attached to the sulfamoyl group will be deshielded and is

expected around 140-145 ppm.

C-CONH₂ (C-1): The carbon bearing the amide group will also be deshielded, predicted in

the range of 135-140 ppm.

Aromatic CH Carbons (C-3, C-4, C-6): These carbons will appear in the typical aromatic

region of 115-135 ppm. Their exact shifts will be influenced by the relative positions of the

substituents. C-3, being ortho to the fluorine, will likely show a C-F coupling.

Experimental Protocol: Solution-State ¹³C NMR
Sample Preparation: A more concentrated sample is often required for ¹³C NMR due to the

low natural abundance of the ¹³C isotope. Use 20-50 mg of the compound in 0.6-0.7 mL of

deuterated solvent (e.g., DMSO-d₆).[2]

Instrumentation and Acquisition:

Use the same sample and instrument setup as for ¹H NMR.

Acquire the spectrum using a standard proton-decoupled pulse sequence. This simplifies

the spectrum by removing C-H coupling, resulting in singlets for each carbon (except for

the carbon attached to fluorine).
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A larger number of scans (e.g., 1024 or more) and a longer acquisition time will be

necessary to achieve a good signal-to-noise ratio.

Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to

the solvent signal (e.g., DMSO-d₆ at ~39.52 ppm).

Predicted ¹³C NMR Data Summary
Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~166 - 169 C=O
Highly deshielded amide

carbonyl carbon.

~161 - 164 (d) C-2

Directly bonded to

electronegative fluorine, shows

C-F coupling.

~141 - 144 C-5
Attached to the electron-

withdrawing sulfamoyl group.

~136 - 139 C-1
Attached to the electron-

withdrawing amide group.

~130 - 133 C-6

Aromatic CH influenced by

adjacent amide and sulfamoyl

groups.

~124 - 127 C-4
Aromatic CH influenced by

adjacent sulfamoyl group.

~117 - 120 (d) C-3
Aromatic CH ortho to fluorine,

shows C-F coupling.

Note: d = doublet. Chemical shifts are predicted for DMSO-d₆ solvent.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.[6]
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Predicted Spectrum Analysis
The IR spectrum of 2-Fluoro-5-sulfamoylbenzamide will be characterized by strong

absorptions corresponding to its various functional groups.

N-H Stretching: Both the amide and sulfonamide groups contain N-H bonds. Primary amides

and sulfonamides typically show two distinct stretching bands in the 3400-3200 cm⁻¹ region,

corresponding to asymmetric and symmetric stretching modes.

C-H Aromatic Stretching: A weak absorption just above 3000 cm⁻¹ is expected for the C-H

bonds on the aromatic ring.

C=O Stretching: A very strong and sharp absorption band is predicted for the amide carbonyl

(C=O) stretch. This is one of the most characteristic peaks in the spectrum and is expected

around 1660-1680 cm⁻¹.[7]

S=O Stretching: The sulfamoyl group has two S=O bonds, which will give rise to two strong

absorption bands: an asymmetric stretch around 1330-1350 cm⁻¹ and a symmetric stretch

around 1150-1170 cm⁻¹.

C-F Stretching: A strong absorption for the C-F bond is expected in the range of 1200-1250

cm⁻¹.

Aromatic C=C Stretching: Medium intensity peaks in the 1600-1450 cm⁻¹ region correspond

to the carbon-carbon double bond stretching within the benzene ring.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
ATR-FTIR is a convenient technique for analyzing solid samples directly without extensive

preparation.[8]

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or

ZnSe) to subtract any atmospheric or instrumental interferences.[9]

Sample Application: Place a small amount of the solid 2-Fluoro-5-sulfamoylbenzamide
powder directly onto the ATR crystal.[10][11]
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Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform

contact between the sample and the crystal surface. This is critical for obtaining a high-

quality spectrum.

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of

4 cm⁻¹ are sufficient.

Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol)

and a soft tissue.

Predicted IR Absorption Data Summary
Predicted
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~3400 & ~3300 Medium-Strong
N-H Asymmetric &

Symmetric Stretch
-CONH₂ / -SO₂NH₂

~3100 - 3000 Weak C-H Stretch Aromatic

~1680 - 1660 Strong, Sharp C=O Stretch Amide

~1600 - 1450 Medium C=C Stretch Aromatic Ring

~1350 - 1330 Strong
S=O Asymmetric

Stretch
Sulfonamide

~1250 - 1200 Strong C-F Stretch Aryl-Fluoride

~1170 - 1150 Strong
S=O Symmetric

Stretch
Sulfonamide

Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It is used to determine the molecular weight and deduce the structure from

fragmentation patterns.

Predicted Fragmentation Analysis
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Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule

[M+H]⁺ is expected as the base peak or molecular ion peak.[12] The molecular weight of

C₇H₇FN₂O₃S is 218.21 g/mol . The [M+H]⁺ ion would therefore have an m/z of approximately

219.

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would likely lead to fragmentation at the

weakest bonds. Common fragmentation pathways for benzamides and sulfonamides include:

Loss of Ammonia (NH₃): Cleavage of the C-N bond of the primary amide can lead to the loss

of ammonia (17 Da), forming a stable acylium ion.[13][14]

Loss of the Sulfamoyl Group Radical (•SO₂NH₂): Homolytic cleavage of the C-S bond is

possible, though less common in ESI.

Cleavage of the S-N bond: A characteristic fragmentation of sulfonamides involves the

cleavage of the sulfur-nitrogen bond.[15][16]

A plausible primary fragmentation pathway would be the loss of ammonia from the benzamide

group.

2-Fluoro-5-sulfamoylbenzamide [M+H]⁺

m/z = 219

Loss of NH₃

m/z = 202

- NH₃ (17 Da)

Click to download full resolution via product page

Caption: Predicted primary fragmentation of [M+H]⁺.

Experimental Protocol: Electrospray Ionization (ESI)-MS
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable

solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote

protonation.
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Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at

a low flow rate (e.g., 5-10 µL/min).[17]

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of

charged droplets. A heated nebulizing gas (e.g., nitrogen) aids in desolvation.[17]

Mass Analysis:

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion

[M+H]⁺.

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 219) as the precursor ion and subject it

to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a product

ion spectrum.

Data Analysis: Analyze the resulting spectra to confirm the molecular weight and interpret the

fragmentation pattern to support the proposed structure.

Predicted Mass Spectrometry Data Summary
m/z Value Ion Rationale

219 [M+H]⁺ Protonated molecular ion.

202 [M+H - NH₃]⁺
Loss of ammonia from the

primary amide group.

156 [M+H - SO₂NH₂]⁺ Loss of the sulfamoyl group.

126 [C₆H₃F(CO)]⁺

Further fragmentation, loss of

sulfamoyl group and

subsequent losses.

Conclusion
The structural elucidation of 2-Fluoro-5-sulfamoylbenzamide can be confidently achieved

through a combined application of NMR, IR, and Mass Spectrometry. This guide provides a

detailed, predictive framework for the expected spectroscopic data based on established

chemical principles. The provided protocols describe robust, field-proven methodologies for
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acquiring high-quality data. For any researcher working with this compound or related

analogues, this guide serves as a foundational reference for characterization, quality control,

and further development.

References
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K.

F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry:

Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method.

[Link]

Chemistry LibreTexts. (2023, January 29). Solid State NMR Experimental Setup. [Link]

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

Smith, A. M. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated

Aromatic Compounds. The Journal of Organic Chemistry. [Link]

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003).

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric

conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

Kutateladze, A. G., & Ts-i, K. (2017). Development of a 13C NMR Chemical Shift Prediction

Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction

Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of

Organic Chemistry. [Link]

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

[Link]

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1853331/
https://www.researchgate.net/figure/Benzamide-simplified-mass-spectrum-1_fig20_358051780
https://www.researchgate.net/figure/Experimental-workflow-of-the-ATR-FTIR-spectroscopy-based-method-for-yeast-analysis_fig1_233850021
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Experimental/Solid_State_NMR_Experimental_Setup
https://www.nmrdb.org/predictor/proton.shtml
https://www.nmrdb.org/predictor/carbon.shtml
https://pubs.acs.org/doi/10.1021/acs.joc.8b00249
https://pubmed.ncbi.nlm.nih.gov/14587082/
https://pubs.acs.org/doi/10.1021/acs.joc.7b00223
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy
https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438116?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray

tandem mass spectrometric conditions. [Link]

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

Wang, Y., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides.

Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for

Mass Spectrometry. [Link]

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

Taylor & Francis Online. (n.d.). 13C NMR chemical shift prediction of diverse chemical

compounds. [Link]

Western University. (n.d.). NMR Sample Preparation. [Link]

RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of

protonation sites using DFT-3LYP data. [Link]

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass

Spectrometry. [Link]

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry

Laboratory. Part I: Fundamentals and Examples. [Link]

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer

On Interpreting Spectra. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.researchgate.net/publication/9021464_Fragmentation_pathways_of_sulphonamides_under_elctrospray_tandem_mass_spectrometric_conditions
https://www.cif.iastate.edu/nmr-sample-preparation
https://www.specac.com/en/learn/techniques/atr-ftir-spectroscopy/everything-you-need-to-know-about-atr-ftir-spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Infrared_Spectroscopy/Infrared_Spectroscopy_Absorption_Table
https://egyankosh.ac.in/bitstream/123456789/65612/1/Unit-13.pdf
https://www.colorado.edu/lab/odas/sites/default/files/attached-files/ir_table.pdf
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-78482619.html
https://pubs.acs.org/doi/10.1021/jasms.0c00424
https://www.agilent.com/en/solutions/ftir-spectroscopy/ftir-sampling-techniques/atr-ftir-spectroscopy
https://www.tandfonline.com/doi/full/10.1080/00268976.2021.1920703
https://www.uwo.ca/chem/ssnmr/documents/nmr-sample-preparation.pdf
https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09680a
https://phys.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science(Barstis_and_Woolf)/06%3A_Mass_Spectrometry/6.03%3A_Electrospray_Ionization_(ESI)_Mass_Spectrometry
https://pubs.acs.org/doi/pdf/10.1021/ed084p1235
https://www.masterorganicchemistry.com/2016/11/23/quick-analysis-of-ir-spectra/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438116?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid

Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical

Reaction. [Link]

Attygalle, A. B., et al. (2013). Intramolecular Charge Transfer in the Gas Phase:

Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic

Chemistry. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chem.libretexts.org [chem.libretexts.org]

2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

4. publish.uwo.ca [publish.uwo.ca]

5. tandfonline.com [tandfonline.com]

6. uanlch.vscht.cz [uanlch.vscht.cz]

7. masterorganicchemistry.com [masterorganicchemistry.com]

8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

9. utm.mx [utm.mx]

10. researchgate.net [researchgate.net]

11. agilent.com [agilent.com]

12. phys.libretexts.org [phys.libretexts.org]

13. researchgate.net [researchgate.net]

14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-
3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

15. Fragmentation pathways of sulphonamides under electrospray tandem mass
spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://academic.oup.com/jaoac/article/87/3/573/5657497
https://pubs.acs.org/doi/10.1021/jo401140v
https://www.benchchem.com/product/b1438116?utm_src=pdf-custom-synthesis#bc-rfq
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_H_NMR__Spectroscopy
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://publish.uwo.ca/~chemnmr/usingthefacility/NMR_Sample_Preparation_2.0.pdf
https://www.tandfonline.com/doi/full/10.1080/1062936X.2019.1619621
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.masterorganicchemistry.com/2016/11/23/quick_analysis_of_ir_spectra/
https://specac.com/everything-you-need-to-know-about-atr-ftir-spectroscopy/
https://www.utm.mx/postgrado/MCPNyAl/Evaluacion2014/C1-Estructura%20y%20personal%20academico/1.2%20Proceso%20de%20ensenianza-aprendizaje/1.2.2%20Evaluacion%20del%20desempenio%20academico/MIM/Articulos/Infrarrojo/ATR-FTIR.pdf
https://www.researchgate.net/figure/Experimental-workflow-of-the-ATR-FTIR-spectroscopy-based-method-for-yeast-analysis-A_fig1_331232208
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://phys.libretexts.org/Courses/University_of_California_Davis/Biophysics_241%3A_Membrane_Biology/06%3A_Experimental_Characterization_-_Mass_Spectrometry_and_Atomic_Force_Microscopy/6.03%3A_Electrospray_Ionization_(ESI)_Mass_Spectrometry
https://www.researchgate.net/figure/Benzamide-simplified-mass-spectrum-1_fig6_317424645
https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra00408g
https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra00408g
https://pubmed.ncbi.nlm.nih.gov/14587082/
https://pubmed.ncbi.nlm.nih.gov/14587082/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438116?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. pubs.acs.org [pubs.acs.org]

17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Fluoro-5-
sulfamoylbenzamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1438116/docs#spectroscopic-characterization-of-2-
fluoro-5-sulfamoylbenzamide-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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